5-Aminobenzo[d]oxazol-2(3H)-one

Medicinal chemistry Molecular recognition Supramolecular chemistry

5-Aminobenzo[d]oxazol-2(3H)-one (CAS 14733-77-8; NSC is a C7H6N2O2 heterocyclic building block belonging to the benzoxazolone family, featuring an amino substituent at the 5-position of the fused benzene-oxazolone ring system. The benzoxazolone nucleus is widely recognized as a 'privileged scaffold' in medicinal chemistry due to its capacity to serve as a metabolically stable bioisostere of phenol and catechol moieties, with a balanced lipophilic-hydrophilic character and multiple sites for chemical diversification.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 14733-77-8
Cat. No. B085611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobenzo[d]oxazol-2(3H)-one
CAS14733-77-8
Synonyms5-Aminobenzo[d]oxazol-2(3H)-one;  5-Aminobenzoxazolone;  5-Amino-2-benzoxazolinone;  2(3H)-Benzoxazolone, 5-amino-;  5-Amino-2-benzoxazolone
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=O)O2
InChIInChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
InChIKeyGJXXUHGUCBUXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminobenzo[d]oxazol-2(3H)-one (CAS 14733-77-8): Physicochemical and Structural Baseline for Procurement Decisions


5-Aminobenzo[d]oxazol-2(3H)-one (CAS 14733-77-8; NSC 24965) is a C7H6N2O2 heterocyclic building block belonging to the benzoxazolone family, featuring an amino substituent at the 5-position of the fused benzene-oxazolone ring system [1]. The benzoxazolone nucleus is widely recognized as a 'privileged scaffold' in medicinal chemistry due to its capacity to serve as a metabolically stable bioisostere of phenol and catechol moieties, with a balanced lipophilic-hydrophilic character and multiple sites for chemical diversification [2]. This specific 5-amino derivative is commercially available as a white-to-yellow solid with a melting point of 206–208 °C, a predicted density of 1.438 g/cm³, a predicted pKa of 9.07, and is supplied at typical purities of ≥95% from multiple global vendors [1].

Why 5-Aminobenzo[d]oxazol-2(3H)-one Cannot Be Replaced by Unsubstituted or Differently Substituted Benzoxazolones in Research Programs


Benzoxazolone derivatives are not interchangeable building blocks: the nature and position of ring substituents profoundly alter hydrogen-bonding capacity, lipophilicity, ionizability, and synthetic derivatization potential. The 5-NH₂ group in 5-aminobenzo[d]oxazol-2(3H)-one introduces two hydrogen bond donors and one additional hydrogen bond acceptor relative to the unsubstituted parent 2-benzoxazolone [1], fundamentally changing molecular recognition properties. Furthermore, the amino handle enables a distinct repertoire of downstream chemistries—amidation, sulfonylation, urea formation, diazotization, and reductive alkylation—that are inaccessible from the parent scaffold or halogenated analogs. These differences have direct consequences for target engagement, solubility, metabolic profile, and the scope of accessible derivative libraries, as established below through quantitative head-to-head comparisons [2].

Quantitative Differentiation Evidence: 5-Aminobenzo[d]oxazol-2(3H)-one vs. Closest Analogs and Bioisosteres


Hydrogen Bond Donor/Acceptor Capacity: 5-Amino Derivative Doubles HBD Count Relative to Parent Benzoxazolone

5-Aminobenzo[d]oxazol-2(3H)-one possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared with the unsubstituted parent 2-benzoxazolone which has only 1 HBD and 2 HBA [1]. This represents a 100% increase in hydrogen bond donor count and a 50% increase in acceptor count, dramatically expanding the compound's capacity for directional intermolecular interactions. The additional HBD originates from the 5-NH₂ group, which also contributes one of the three HBA sites. This enhanced hydrogen-bonding inventory is directly relevant for target engagement, crystal engineering, and solubility modulation [2].

Medicinal chemistry Molecular recognition Supramolecular chemistry

Topological Polar Surface Area (TPSA): 5-Amino Substitution Increases TPSA by 68% Over Parent Scaffold

The topological polar surface area (TPSA) of 5-aminobenzo[d]oxazol-2(3H)-one is 64.4 Ų, compared with only 38.3 Ų for the unsubstituted 2-benzoxazolone parent scaffold [1]. This 26.1 Ų absolute increase represents a 68% relative expansion in polar surface area, driven exclusively by the addition of the 5-NH₂ group. In the context of CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values above this threshold predict reduced CNS exposure; the 5-amino derivative straddles this boundary, offering tunable CNS penetration potential compared with the parent (TPSA 38.3 Ų, strongly CNS-penetrant) [2]. For the 6-amino regioisomer (CAS 22876-17-1), TPSA is also elevated but no direct TPSA value was identifiable in authoritative databases.

Drug-likeness ADME prediction Blood-brain barrier penetration

Lipophilicity Modulation: 5-Amino Derivative Exhibits 2.4-Fold Lower XLogP3 Than Parent Benzoxazolone

5-Aminobenzo[d]oxazol-2(3H)-one has an XLogP3 value of 0.5, markedly lower than the XlogP of 1.20 reported for the parent 2-benzoxazolone [1]. This represents a ΔlogP of −0.70 log units, or a 2.4-fold reduction in octanol-water partition coefficient. For the clinically used 5-chloro analog chlorzoxazone (CAS 95-25-0), the LogP is reported as approximately 1.58 (ChemSpider ACD/LogP), making the 5-amino derivative approximately 12-fold more hydrophilic than the 5-chloro comparator. The lower logP of the 5-amino compound correlates with improved aqueous solubility and reduced metabolic liability via decreased CYP450-mediated oxidative metabolism, as elevated lipophilicity (logP > 3) is a well-established risk factor for metabolic clearance and toxicity [2].

Lipophilicity Solubility Metabolic stability logP

pKa and Bioisosteric Ionization Profile: Benzoxazolone Core Is More Acidic Than Phenol While 5-NH₂ Further Modulates Acidity

The 2(3H)-benzoxazolone scaffold serves as a metabolically stable bioisostere of phenol, with comparable pKa values enabling similar ionization states under physiological conditions [1]. The unsubstituted 2-benzoxazolone has a pKa of approximately 9.48–9.50, while phenol has a pKa of 9.95 [2][3]. The 5-amino derivative exhibits a predicted pKa of 9.07, making it approximately 2.6-fold more acidic (ΔpKa ≈ −0.4 vs parent) and about 7.6-fold more acidic than phenol (ΔpKa ≈ −0.88) . For additional context, the 5-chloro analog chlorzoxazone has a reported pKa of approximately 8.3, indicating that the 5-NH₂ group provides a finer modulation of acidity (ΔpKa = +0.77 vs 5-Cl) while retaining the bioisosteric relationship with phenol. The benzoxazolone core's resistance to Phase II glucuronidation and sulfation—pathways that rapidly clear phenolic drugs—makes it a strategically superior choice for programs seeking phenol replacement with preserved hydrogen-bonding pharmacophore features [1][4].

Bioisosterism Ionization pKa Phenol replacement Metabolic stability

Synthetic Derivatization Potential: The 5-NH₂ Handle Enables Distinct Patent-Recorded Chemistries Unavailable to Parent or 5-Halo Benzoxazolones

The primary aromatic amine at the 5-position of 5-aminobenzo[d]oxazol-2(3H)-one constitutes a uniquely enabling synthetic handle. This NH₂ group supports derivatization via amide coupling, sulfonamide formation, urea synthesis, reductive amination, and diazotization/Sandmeyer chemistry—transformations that are chemically inaccessible from the parent 2-benzoxazolone (no reactive substituent), the 5-chloro analog chlorzoxazone (requires metal-catalyzed cross-coupling), or the 5-nitro analog (requires prior reduction). The practical significance of this differentiation is documented in patent literature: the compound is explicitly cited as a key intermediate in the synthesis of pyridazinone-based Nav1.1 activators and in benzoxazole-substituted pyridazinone GPR119 agonists claimed in US Patent 8,772,323 (Boehringer Ingelheim) [1]. The 6-amino regioisomer (CAS 22876-17-1) shares the NH₂ functionality but directs derivatization vectors to a different geometric orientation on the benzoxazolone ring, producing structurally and pharmacologically distinct final compounds .

Building block Parallel synthesis Medicinal chemistry Patent intermediate Nav1.1 GPR119

High-Impact Application Scenarios for 5-Aminobenzo[d]oxazol-2(3H)-one Based on Quantitative Differentiation Evidence


Nav1.1 Sodium Channel Activator Development Programs (Epilepsy / Dravet Syndrome)

5-Aminobenzo[d]oxazol-2(3H)-one is the documented starting material for synthesizing pyridazinone-based Nav1.1 activators, as evidenced by patent WO-2021026451-A1 . The 5-NH₂ group enables late-stage diversification via amide or urea coupling to install pharmacophoric elements targeting the voltage-gated sodium channel subtype Nav1.1. Its favorable physicochemical profile—XLogP3 of 0.5, TPSA of 64.4 Ų, and 2 HBD / 3 HBA—provides a drug-like starting point for CNS-active compounds, balancing permeability with solubility. The parent 2-benzoxazolone or the 5-chloro analog chlorzoxazone cannot substitute in this role, as they lack the requisite amino handle for the key bond-forming step in the patented synthetic route .

GPR119 Agonist Lead Optimization for Type 2 Diabetes

US Patent 8,772,323 (Boehringer Ingelheim) explicitly claims benzoxazole-substituted pyridazinones as GPR119 agonists, with 5-aminobenzo[d]oxazol-2(3H)-one serving as a core intermediate [1]. The 5-amino group provides a conjugation point for constructing the pyridazinone pharmacophore, while the benzoxazolone ring contributes metabolic stability and balanced physicochemical properties. The XLogP3 of 0.5 for the 5-amino intermediate is particularly advantageous for maintaining drug-likeness in the final GPR119 agonist series, as excessive lipophilicity has been a recurring liability in historical GPR119 programs [1].

Phenol Bioisostere Replacement in Lead Compounds Requiring Metabolic Stabilization

The benzoxazolone nucleus is an established metabolically stable phenol bioisostere, as documented in the foundational Poupaert review (Curr Med Chem, 2005) and the comprehensive 2024 phenol bioisostere analysis by Dunker et al. [2][3]. 5-Aminobenzo[d]oxazol-2(3H)-one uniquely combines the bioisosteric benzoxazolone core (pKa ~9.07, comparable to phenol's pKa 9.95) with a synthetically enabling NH₂ handle. This dual functionality allows medicinal chemists to simultaneously replace a metabolically labile phenol moiety and install additional pharmacophoric elements through the 5-amino group—a capability not offered by the parent benzoxazolone or by halogenated analogs. The 2.4-fold lower XLogP3 (0.5 vs 1.20 for parent) further supports improved metabolic stability and reduced off-target pharmacology risk .

Solid-State and Crystallographic Studies Leveraging Defined 2-D Hydrogen-Bond Network

The crystal structure of 5-amino-2-benzoxazolone has been solved by single-crystal X-ray diffraction, revealing orthorhombic space group P2₁2₁2₁ with a = 4.4766(12) Å, b = 7.1015(19) Å, c = 20.095(5) Å, V = 6673(3) ų, Z = 4, and final R = 0.0366 [4]. The compound forms a predictable 2-D hydrogen-bonded framework via two distinct types of intermolecular N–H···O interactions, imparting a well-defined solid-state architecture. This crystallographic predictability, combined with the higher melting point (206–208 °C vs 137–139 °C for the parent), supports reliable formulation development, co-crystal engineering, and solid-form screening campaigns. The 5-amino derivative's higher density (1.438 g/cm³ vs 1.323 g/cm³ for the 6-amino regioisomer) further reflects distinct crystal packing that may influence solubility and stability during storage [4].

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